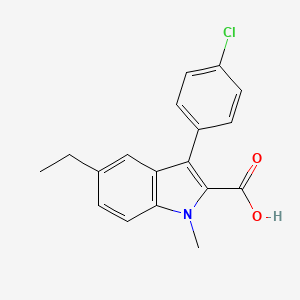

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, like "3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid," are pivotal in the development of new materials, drugs, and agricultural chemicals. Their unique structure enables diverse chemical reactions and properties, making them a subject of extensive research.

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, classified based on the last bond formed in the indole ring. Common methods include the Fischer indole synthesis, Bartoli, and Madelung syntheses, which allow for the introduction of various substituents on the indole core, including chlorophenyl and ethyl groups (Taber & Tirunahari, 2011).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has explored the synthesis and structural elucidation of indole derivatives, including those related to 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid. These studies often focus on the development of novel synthetic routes, characterization techniques, and the exploration of physical and chemical properties of these compounds. For example, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlights innovative synthetic pathways and structural insights for indole derivatives (Azizian et al., 2000).

Pharmacological Activities

Several studies have evaluated the pharmacological activities of indole derivatives, including allosteric modulation of cannabinoid receptors and antiviral activities. For instance, novel compounds were investigated for their allosteric modulation of the cannabinoid CB1 receptor, demonstrating the potential for therapeutic applications in modulating cannabinoid receptor activity (Price et al., 2005). Additionally, the synthesis and antiviral activity of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives have been explored, indicating the potential for developing new antiviral agents (Ivashchenko et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been reported to have antioxidant properties , suggesting that they may interact with pathways involved in oxidative stress. For instance, they may modulate the levels of reactive oxygen species (ROS) and boost the glutathione system .

Pharmacokinetics

In silico pharmacokinetics analysis predicted that 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties suggest that the compound has good bioavailability.

Result of Action

The compound has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system . This suggests that the compound’s action results in a reduction of oxidative stress and an enhancement of neuronal health.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-3-11-4-9-15-14(10-11)16(17(18(21)22)20(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBYCBDVXMFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)